molecular formula C9H5F3N2O2 B1451210 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1171920-15-2

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No. B1451210
M. Wt: 230.14 g/mol
InChI Key: RYRSBBCTBCSZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a chemical compound. It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, is a key structural motif in active agrochemical and pharmaceutical ingredients . Various methods of synthesizing these compounds have been reported . For instance, one method involves a Pd-catalyzed coupling reaction .


Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The trifluoromethyl group (-CF3) attached to this ring is a key feature of this compound .


Chemical Reactions Analysis

The chemical reactions involving 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are complex and can involve several steps . For example, one reaction involves the transformation of a chloride into a 4H-pyran-4-one intermediate .

Scientific Research Applications

Agrochemical Industry

  • Summary of Application : TFMP derivatives are widely used in the agrochemical industry for the protection of crops from pests .
  • Methods of Application : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Results or Outcomes : The use of TFMP derivatives has significantly improved crop protection, leading to better yields .

Pharmaceutical Industry

  • Summary of Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Methods of Application : The specific methods of application vary depending on the specific pharmaceutical product .
  • Results or Outcomes : The use of TFMP derivatives in pharmaceuticals has led to the development of effective treatments for various conditions .

Veterinary Industry

  • Summary of Application : Two veterinary products containing the TFMP moiety have been granted market approval .
  • Methods of Application : The specific methods of application vary depending on the specific veterinary product .
  • Results or Outcomes : The use of TFMP derivatives in veterinary medicine has led to the development of effective treatments for various animal health conditions .

Safety And Hazards

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Trifluoromethylpyridines, including 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make these compounds particularly interesting for future research .

properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-5-6(8(15)16)3-14-7(5)13-2-4/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRSBBCTBCSZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674068
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

CAS RN

1171920-15-2
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171920-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 2
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Citations

For This Compound
1
Citations
JWM Nissink, S Bazzaz, C Blackett… - Journal of Medicinal …, 2021 - ACS Publications
Mer is a member of the TAM (Tyro3, Axl, Mer) kinase family that has been associated with cancer progression, metastasis, and drug resistance. Their essential function in immune …
Number of citations: 10 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.